molecular formula C16H30O6 B1247763 Heliconol B

Heliconol B

Cat. No. B1247763
M. Wt: 318.41 g/mol
InChI Key: LVLDNXOZWQAHPN-JKJDWNRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heliconol B is a natural product found in Helicodendron giganteum with data available.

Scientific Research Applications

Antimicrobial Properties

Heliconol B, identified as a compound from the freshwater aquatic fungus Helicodendron giganteum, has demonstrated notable antimicrobial properties. Specifically, heliconol A, a closely related compound, exhibited antifungal and antibacterial activities in disk diffusion assays, suggesting potential applications in combating microbial infections (Mudur et al., 2006).

Synthesis and Structural Analysis

The total synthesis of heliconol A, which shares a similar structure with heliconol B, has been achieved through a series of chemical processes. This synthesis involves key steps such as stereoselective reduction, dihydroxylation, and Sonogashira coupling reaction. This research paves the way for further exploration and utilization of heliconol B in various scientific applications (Mohapatra, Chatterjee, & Gurjar, 2008).

Broader Implications in Phenolic Compounds Research

Research on phenolic compounds, including those similar to heliconol B, highlights their significant role in metabolic processes and potential therapeutic applications. Phenolic compounds are known for their antioxidant properties and potential health benefits, such as in the prevention of chronic diseases (Boudet, 2007).

properties

Product Name

Heliconol B

Molecular Formula

C16H30O6

Molecular Weight

318.41 g/mol

IUPAC Name

(2R,3R,3aS,4S,6aR)-2-(9-hydroxynonyl)-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3,3a,4,6a-tetrol

InChI

InChI=1S/C16H30O6/c17-11-7-5-3-1-2-4-6-8-12-14(19)16(21)13(18)9-10-15(16,20)22-12/h12-14,17-21H,1-11H2/t12-,13+,14-,15-,16+/m1/s1

InChI Key

LVLDNXOZWQAHPN-JKJDWNRSSA-N

Isomeric SMILES

C1C[C@@]2([C@]([C@H]1O)([C@@H]([C@H](O2)CCCCCCCCCO)O)O)O

Canonical SMILES

C1CC2(C(C1O)(C(C(O2)CCCCCCCCCO)O)O)O

synonyms

heliconol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.